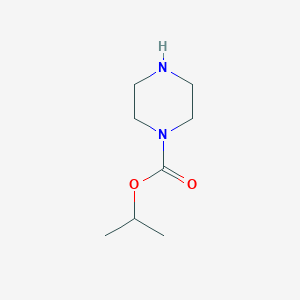

Isopropyl piperazine-1-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7(2)12-8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYGUJAHHVIIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)N1CCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Isopropyl piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl piperazine-1-carboxylate is a chemical compound belonging to the piperazine and carbamate families. This guide provides a comprehensive overview of its core physical and chemical properties, essential for its application in research and development, particularly in the synthesis of novel pharmaceutical agents. The document details its molecular structure, physicochemical characteristics, and provides insights into its reactivity and stability. Furthermore, it outlines established analytical methods for its characterization and includes a summary of relevant safety and handling procedures.

Introduction

This compound, with the CAS Number 37038-26-9, is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The presence of the isopropoxycarbonyl group on one of the nitrogen atoms significantly influences the molecule's chemical behavior, rendering it a valuable building block in medicinal chemistry and organic synthesis. The piperazine moiety is a common scaffold in a wide array of pharmaceuticals, and the carbamate functional group offers a site for further chemical modification or can act as a protecting group. This guide aims to be a thorough resource for professionals working with this compound.

Molecular and Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its effective use in experimental settings. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 37038-26-9 | [1] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Physical Form | Liquid | |

| Flash Point | 103.6 °C |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of the piperazine ring and the isopropyl carbamate group.

Reactivity of the Piperazine Moiety

The secondary amine within the piperazine ring is a nucleophilic center and can participate in a variety of chemical reactions, including alkylation, acylation, and condensation reactions. The presence of the electron-withdrawing carbamate group can modulate the nucleophilicity of this secondary amine compared to unsubstituted piperazine.

Stability of the Carbamate Group

Carbamates are generally stable functional groups. However, they can undergo hydrolysis under strong acidic or basic conditions to yield the corresponding amine (piperazine), alcohol (isopropanol), and carbon dioxide. The rate of hydrolysis is dependent on the pH and temperature of the reaction conditions. The stability of piperazine derivatives is a critical consideration in drug development, with studies showing that benzyl piperazines tend to be more stable than phenyl piperazines under various storage conditions.[2]

The following diagram illustrates the general hydrolysis of a carbamate bond under acidic or basic conditions.

Caption: General hydrolysis pathway of this compound.

Analytical Characterization

The purity and identity of this compound can be confirmed using a variety of analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of piperazine derivatives. Due to the lack of a strong chromophore in the piperazine ring, derivatization with a UV-active agent is often necessary for sensitive detection.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the isopropyl group (a doublet and a septet) and the methylene protons of the piperazine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretch of the secondary amine, C-H stretches of the alkyl groups, and a strong C=O stretch from the carbamate group.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

The following diagram outlines a general workflow for the analytical characterization of this compound.

Caption: General workflow for analytical characterization.

Safety and Handling

This compound is classified as a hazardous chemical. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated area.

GHS Hazard Information

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P312: Call a POISON CENTER/doctor if you feel unwell.[3]

-

P362+P364: Take off contaminated clothing and wash it before reuse.

-

Storage and Handling

-

Storage: Store in a cool, dry, and well-ventilated place at 4°C, protected from light.[1] Keep the container tightly closed.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Use only in a well-ventilated area.

Conclusion

This compound is a key building block in synthetic chemistry with significant potential in the development of new pharmaceutical compounds. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe handling, effective use in synthesis, and for the development of robust analytical methods for its characterization. Further research to fully elucidate its specific reactivity, stability profile, and to develop detailed analytical protocols will be beneficial for the scientific community.

References

-

Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-123. Retrieved from [Link]

Sources

Biological activity of novel Isopropyl piperazine-1-carboxylate derivatives

This data is illustrative. Heteroaromatic substituents at the N4 position may enhance anti-inflammatory activity. [18][19]

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. By leveraging established knowledge of piperazine chemistry and pharmacology, a systematic approach to synthesis and screening can efficiently identify lead compounds with potent biological activity. This guide provides a foundational framework for such an investigation, outlining rational synthetic strategies and robust protocols for evaluating antimicrobial, anticancer, and anti-inflammatory potential. Future work should focus on expanding the chemical diversity at the N4 position and conducting in-depth mechanistic studies and in vivo efficacy models for the most promising candidates identified through these initial screens.

References

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. (n.d.). PubMed. [Link]

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Google Books.

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (n.d.). Bentham Science. [Link]

-

Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization | Request PDF. (n.d.). ResearchGate. [Link]

-

Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2018). PMC - PubMed Central. [Link]

-

Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors | Request PDF. (n.d.). ResearchGate. [Link]

-

Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2022). MDPI. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

-

Design, synthesis, and structure-activity relationships of substituted piperazinone-based transition state factor Xa inhibitors. (n.d.). PubMed. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. (n.d.). ResearchGate. [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (n.d.). Der Pharma Chemica. [Link]

-

The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. [Link]

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI. [Link]

-

In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. (2020). PMC - NIH. [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules. (n.d.). International Journal of Current Microbiology and Applied Sciences. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ACG Publications. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.). ResearchGate. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (n.d.). PubMed. [Link]

-

PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. (2023). International Journal of Biology, Pharmacy and Allied Sciences. [Link]

-

Antimicrobial Activity of Novel Piperazine Molecules | Request PDF. (n.d.). ResearchGate. [Link]

-

Synthesis and biological activity of piperazine derivatives of phenothiazine. (n.d.). PubMed. [Link]

-

Piperazine based antimicrobial polymers: a review. (2021). PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents [mdpi.com]

- 9. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 11. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of Isopropyl Piperazine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Scientists

Executive Summary

The piperazine ring is a cornerstone of modern medicinal chemistry, appearing as a critical structural motif in a vast number of therapeutic agents across diverse disease areas.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can significantly enhance aqueous solubility, modulate pKa, and serve as versatile handles for synthetic elaboration, thereby improving a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4] However, the symmetric nature of piperazine necessitates a strategic approach to achieve selective mono-functionalization, a critical step in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of isopropyl piperazine-1-carboxylate, a valuable building block designed for this purpose. We will explore its synthesis, reactivity, strategic advantages in drug design, and provide detailed, field-proven protocols for its application, offering researchers a practical framework for leveraging this reagent in their drug discovery programs.

The Piperazine Scaffold: A Privileged Structure

The piperazine heterocycle is classified as a "privileged scaffold" due to its recurring presence in drugs targeting a wide range of biological targets, including G protein-coupled receptors (GPCRs), ion channels, and kinases.[4] Its six-membered ring structure provides a conformationally constrained linker that can orient pharmacophoric elements in a precise three-dimensional arrangement for optimal target engagement. Furthermore, the basic nature of the piperazine nitrogens (pKa values are typically around 5.3 and 9.7) allows for the formation of salts, which is often crucial for developing stable, water-soluble drug formulations.[5]

The challenge for the synthetic chemist lies in selectively modifying one nitrogen atom while leaving the other free for subsequent reactions. This is achieved through the use of mono-protected piperazine derivatives, where one nitrogen is masked with a protecting group. This compound, featuring an isopropoxycarbonyl protecting group, is one such key intermediate.

Synthesis and Properties of this compound

The synthesis of this compound is analogous to the preparation of other common N-alkoxycarbonyl protected piperazines, such as the tert-butoxycarbonyl (Boc) or ethoxycarbonyl (Cbz) derivatives. The most direct method involves the reaction of piperazine with isopropyl chloroformate under controlled conditions.

Protocol 1: Synthesis of this compound

Materials:

-

Piperazine

-

Isopropyl chloroformate

-

Dichloromethane (DCM) or similar aprotic solvent

-

An aqueous base (e.g., sodium carbonate or sodium hydroxide solution)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for chromatography (if necessary)

Procedure:

-

Dissolve an excess of piperazine (e.g., 2-3 equivalents) in a mixture of water and DCM. The excess piperazine acts as both a reactant and a scavenger for the HCl byproduct.

-

Cool the biphasic mixture in an ice bath to 0-5 °C with vigorous stirring.

-

Slowly add one equivalent of isopropyl chloroformate dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the consumption of the chloroformate.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with additional DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel.

This procedure leverages the higher nucleophilicity of the free piperazine to react with the chloroformate, while the resulting carbamate is less reactive, thus favoring mono-substitution.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 37038-26-9 | |

| Molecular Formula | C₈H₁₆N₂O₂ | |

| Molecular Weight | 172.23 g/mol | |

| Appearance | Liquid | |

| Purity | ≥98% (typical commercial grade) | [6] |

| Storage | 4°C, protect from light | [6] |

Core Reactivity and Strategic Deployment in Synthesis

This compound serves as a mono-activated piperazine synthon. The unprotected secondary amine is a nucleophile, ready to participate in a variety of bond-forming reactions, while the N-isopropoxycarbonyl group is stable to many common reaction conditions.

N-Arylation Reactions

The formation of an N-aryl piperazine is a key step in the synthesis of numerous CNS-active drugs, including many atypical antipsychotics.[7] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose.

Materials:

-

This compound (1.2 eq.)

-

Aryl halide (e.g., aryl bromide or chloride) (1.0 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 eq.)

-

Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

Procedure:

-

In a dry, inert-atmosphere glovebox or Schlenk flask, combine the aryl halide, palladium catalyst, and phosphine ligand.

-

Add the anhydrous solvent, followed by this compound and the base.

-

Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring for 4-24 hours.

-

Monitor the reaction progress by LC-MS. Upon completion, cool the mixture to room temperature.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

N-Alkylation Reactions

N-alkylation is another fundamental transformation, used to introduce linkers or pharmacophoric fragments. This is typically achieved via nucleophilic substitution on an alkyl halide or sulfonate, or through reductive amination with an aldehyde or ketone.

Materials:

-

This compound (1.0 eq.)

-

Aldehyde or ketone (1.1 eq.)

-

Mild reducing agent (e.g., sodium triacetoxyborohydride (STAB), 1.5 eq.)

-

Solvent (e.g., dichloroethane (DCE) or DCM)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound and the carbonyl compound in the solvent.

-

Add a catalytic amount of acetic acid to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add the reducing agent (STAB) portion-wise to control any effervescence.

-

Continue stirring at room temperature for 2-12 hours, monitoring by LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography as needed.

Deprotection of the Isopropoxycarbonyl Group

The final step in many synthetic sequences is the removal of the protecting group to reveal the free secondary amine of the piperazine core. Carbamates like the isopropoxycarbonyl group are typically stable to a range of conditions but can be cleaved under strong acidic or basic hydrolysis.

Materials:

-

N-substituted, N'-isopropoxycarbonyl-piperazine derivative

-

Strong acid (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane/isopropanol)

Procedure:

-

Dissolve the protected piperazine derivative in a suitable solvent like DCM or isopropanol.

-

Add an excess of the strong acid solution (e.g., 20% TFA in DCM or 4M HCl in dioxane).

-

Stir the reaction at room temperature for 1-4 hours. Monitor by LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The product is typically obtained as the corresponding acid salt (e.g., hydrochloride or trifluoroacetate). To obtain the free base, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with an organic solvent.

Application in the Synthesis of Antipsychotic Drug Scaffolds

Many successful atypical antipsychotics, such as Aripiprazole and Cariprazine, are built around a core 1,4-disubstituted piperazine scaffold.[5][7][8] The synthesis of these complex molecules relies on the availability of mono-substituted piperazine intermediates. For instance, a key intermediate in many of these syntheses is 1-(2,3-dichlorophenyl)piperazine.[1][9] While industrial routes may vary, a laboratory synthesis can be readily envisioned using this compound as the starting material.

Illustrative Synthesis of a Key Antipsychotic Intermediate:

-

N-Arylation: Couple this compound with 1-bromo-2,3-dichlorobenzene using the Buchwald-Hartwig protocol (Protocol 2) to yield isopropyl 4-(2,3-dichlorophenyl)piperazine-1-carboxylate.[1]

-

Deprotection: Remove the isopropoxycarbonyl group using acidic conditions (Protocol 4) to furnish the key intermediate, 1-(2,3-dichlorophenyl)piperazine, as its hydrochloride salt.[7]

This intermediate can then be alkylated with an appropriate side chain to complete the synthesis of the final active pharmaceutical ingredient (API).[5]

Pharmacological Relevance of the Piperazine Core:

The N-arylpiperazine moiety is a well-established pharmacophore that confers high affinity for dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which is critical for the therapeutic effect of atypical antipsychotics.[10]

| Drug | Target Receptor Affinities (Ki, nM) |

| Aripiprazole | D₂: 0.34, D₃: 0.8, 5-HT₁ₐ: 1.7, 5-HT₂ₐ: 3.4 |

| Cariprazine | D₃: 0.085, D₂: 0.49, 5-HT₁ₐ: 2.6, 5-HT₂ₐ: 18.8 |

| Lurasidone | D₂: 1.0, 5-HT₂ₐ: 0.5, 5-HT₇: 0.5, 5-HT₁ₐ: 6.8 |

(Data compiled from publicly available pharmacological databases)

Strategic Considerations: Isopropyl vs. Other Protecting Groups

The choice of protecting group is a critical decision in a synthetic campaign. The N-isopropoxycarbonyl group offers a distinct profile compared to the more common N-Boc group.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US7872132B2 - Intermediates useful for the preparation of aripiprazole and methods for the preparation of the novel intermediates and aripiprazole - Google Patents [patents.google.com]

- 3. New synthesis method of aripiprazole - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2017096997A1 - Preparation method for cariprazine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. US10196400B2 - Process for the preparation of lurasidone and its intermediate - Google Patents [patents.google.com]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis method of cariprazine key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and pharmacological characterization of novel N-(trans-4-(2-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)ethyl)cyclohexyl)amides as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of Isopropyl Piperazine-1-Carboxylate Analogs

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the mechanism of action (MoA) of novel Isopropyl piperazine-1-carboxylate analogs. The versatile piperazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, particularly within the central nervous system (CNS)[1][2]. Given the prevalence of piperazine-containing drugs targeting neurological and psychiatric disorders, a systematic investigation into the MoA of new analogs is paramount for their therapeutic development[3][4]. This document outlines a hypothesis-driven, multi-tiered experimental approach, grounded in scientific integrity and validated methodologies.

Part 1: Foundational Understanding and Hypothesis Generation

The piperazine ring is a privileged structure in drug discovery, known for its ability to interact with various biological targets through its two nitrogen atoms, which can act as hydrogen bond acceptors or become ionized under physiological conditions[4][5]. Many piperazine derivatives exhibit pharmacological effects on the CNS by modulating neurotransmitter systems, such as dopamine and serotonin pathways[2][3][6][7].

The core structure of this compound suggests a high potential for CNS activity. The piperazine-1-carboxylate group is a common moiety in compound libraries designed for screening against various therapeutic targets[8][9][10]. Structure-activity relationship (SAR) studies of diverse piperazine analogs have consistently shown that substituents on the piperazine nitrogen atoms are critical determinants of target affinity and selectivity[6][11].

Initial Hypothesis: Based on the extensive precedent of structurally related piperazine compounds, it is hypothesized that this compound analogs primarily act as modulators of CNS receptors, with a high probability of interacting with dopaminergic and/or serotonergic systems.

This initial hypothesis will guide the subsequent experimental workflow, which is designed to first broadly assess the biological activity and then progressively focus on identifying specific molecular targets and elucidating the downstream signaling pathways.

Part 2: A Phased Experimental Approach to MoA Elucidation

A robust investigation into the MoA of a novel compound series requires a tiered approach, beginning with broad phenotypic screening and culminating in precise target identification and validation.

Phase 1: Initial Profiling and Phenotypic Screening

The first phase aims to gather preliminary data on the biological effects of the this compound analogs.

1.1. In Vitro ADME-Tox Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) is crucial to ensure that the analogs have drug-like properties suitable for further investigation.

Table 1: Key In Vitro ADME-Tox Assays

| Parameter | Assay | Purpose |

| Solubility | Kinetic or Thermodynamic Solubility Assay | To determine the solubility of the compounds in physiological buffers. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | To predict passive intestinal absorption. |

| Metabolic Stability | Liver Microsome Stability Assay | To assess the rate of metabolism by liver enzymes. |

| Cytotoxicity | MTT or CellTiter-Glo® Assay | To evaluate the general toxicity of the compounds in relevant cell lines. |

1.2. Broad Phenotypic Screening: Cell-based assays are employed to observe the effects of the compounds on cellular processes, which can provide initial clues about their MoA[9].

Experimental Protocol: High-Content Imaging for Phenotypic Profiling

-

Cell Plating: Seed a panel of neuronal and non-neuronal cell lines in 96- or 384-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound analogs.

-

Staining: After an appropriate incubation period, fix the cells and stain with a cocktail of fluorescent dyes to visualize the nucleus, cytoskeleton, mitochondria, and other organelles.

-

Imaging: Acquire images using a high-content imaging system.

-

Data Analysis: Analyze the images to quantify changes in cell morphology, organelle health, and other phenotypic markers.

Phase 2: Target Identification

Once a general biological activity is confirmed, the next step is to identify the specific molecular target(s) of the active analogs. A combination of computational and experimental methods is most effective.

2.1. In Silico Target Prediction: Utilize computational tools to predict potential targets based on the chemical structure of the analogs. This can help to prioritize experimental efforts.

2.2. Experimental Target Identification Methods: There are two main approaches to experimentally identify the protein targets of small molecules: affinity-based methods and label-free methods.

Table 2: Comparison of Target Identification Methods

| Method | Principle | Advantages | Disadvantages |

| Affinity Chromatography | The analog is immobilized on a solid support to "pull down" its binding partners from a cell lysate. | Direct identification of binding proteins. | Requires chemical modification of the analog, which may alter its binding properties. |

| Drug Affinity Responsive Target Stability (DARTS) | The binding of the analog to its target protein can alter the protein's susceptibility to proteolysis. | Does not require modification of the analog. | May not be suitable for all protein targets. |

Experimental Protocol: Affinity Chromatography

-

Analog Immobilization: Synthesize a derivative of the active analog with a linker arm for covalent attachment to agarose or magnetic beads.

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Incubation: Incubate the cell lysate with the immobilized analog to allow for binding.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry.

Phase 3: Target Validation and Pathway Analysis

After identifying potential targets, it is essential to validate them and understand how their modulation by the analogs leads to the observed biological effects.

3.1. Target Engagement Assays: Confirm the direct interaction between the analog and the putative target protein in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the analog.

-

Heating: Heat the treated cells to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods. An increase in the thermal stability of the target protein upon analog binding confirms engagement.

3.2. Signaling Pathway Analysis: Investigate the downstream effects of target engagement on cellular signaling pathways.

Experimental Workflow for Signaling Pathway Analysis

Caption: Workflow for elucidating downstream signaling pathways.

Part 3: Advanced Mechanistic Studies and In Vivo Correlation

The final phase of MoA investigation involves more complex cellular models and in vivo studies to confirm the physiological relevance of the findings.

3.1. Studies in Primary Cells or Complex In Vitro Models: Transition from immortalized cell lines to more physiologically relevant models, such as primary neurons or brain organoids, to validate the MoA in a more complex environment.

3.2. In Vivo Target Engagement and Efficacy Studies: If the analogs show promise, in vivo studies are necessary to confirm target engagement and therapeutic efficacy in animal models of relevant diseases.

Experimental Workflow for In Vivo Studies

Caption: A streamlined workflow for in vivo validation of lead analogs.

Conclusion

Investigating the mechanism of action of novel this compound analogs requires a systematic and multi-faceted approach. By starting with a sound hypothesis based on the rich chemistry of the piperazine scaffold and progressing through a logical sequence of in vitro and in vivo experiments, researchers can build a comprehensive understanding of how these compounds exert their biological effects. This in-depth technical guide provides a robust framework to support the discovery and development of the next generation of piperazine-based therapeutics.

References

-

Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of Medicinal Chemistry, 46(15), 3173-3185. [Link]

-

ASINEX. (n.d.). Screening Libraries. Retrieved from [Link]

-

Mishra, A., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7273-7288. [Link]

-

Adam, G. C., et al. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 20(24), 7327-7330. [Link]

-

Khan, I., et al. (2022). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 19(6), 638-662. [Link]

-

de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 137, 81-88. [Link]

-

Various Authors. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Authorea Preprints. [Link]

-

Wang, W., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 11(42), 26035-26054. [Link]

-

Kumar, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2604. [Link]

-

Al-Obaid, A. M., et al. (2009). Synthesis and cytotoxicity screening of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones. Archiv der Pharmazie, 342(3), 182-189. [Link]

-

Singh, U. P., et al. (2019). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. European Journal of Medicinal Chemistry, 174, 309-329. [Link]

-

Păunescu, E., et al. (2014). Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4. Farmacia, 62(3), 579-591. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Isopropylpiperazine. PubChem Compound Database. Retrieved from [Link]

-

Various Authors. (2023). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

-

Martinez-Perez, J., et al. (2018). Piperazine-based HIV-1 entry inhibitors: Massive in silico library design and screening for gp120 attachment inhibitors. bioRxiv. [Link]

-

Martinez-Perez, J., et al. (2018). Massive in silico library design and screening for gp120 attachment inhibitors. bioRxiv. [Link]

-

An, H., & Cook, P. D. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Tetrahedron Letters, 41(38), 7357-7361. [Link]

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

-

Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Pelliccia, S., & Di Giovanni, C. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6825. [Link]

- Karl-Olof, B., et al. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.

-

de Cássia da Silveira e Sá, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 589-600. [Link]

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and cytotoxicity screening of piperazine-1-carbodithioate derivatives of 2-substituted quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. zinc.5z.com [zinc.5z.com]

- 11. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of Isopropyl piperazine-1-carboxylate in different solvents

An In-depth Technical Guide to the Solubility and Stability of Isopropyl piperazine-1-carboxylate

Introduction

This compound is a chemical entity featuring a piperazine ring functionalized with an isopropyl carboxylate group. As a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry, this compound holds potential as a building block or intermediate in the synthesis of novel therapeutic agents. The piperazine moiety is prized for its ability to impart desirable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, while the carboxylate ester provides a handle for further chemical modification.

Understanding the fundamental physicochemical properties of this compound is paramount for its effective application in research and development. This technical guide offers a comprehensive exploration of its solubility characteristics across various solvent systems and its chemical stability under stressed conditions. The insights provided herein are intended to equip researchers, chemists, and formulation scientists with the foundational knowledge required for the handling, analysis, and development of this compound.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is the starting point for any scientific investigation. These parameters influence its behavior in different environments and are critical for designing experiments and developing formulations.

| Property | Value | Source |

| CAS Number | 37038-26-9 | [1][2] |

| Molecular Formula | C₈H₁₆N₂O₂ | [2] |

| Molecular Weight | 172.23 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Synonyms | Isopropyl 1-piperazinecarboxylate | [1][2] |

| Predicted LogP | 0.4366 | [2] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [2] |

| Storage Conditions | 4°C, protect from light | [1][2] |

The predicted LogP value suggests a relatively balanced hydrophilic-lipophilic character, while the TPSA indicates moderate polarity. These values hint at a versatile solubility profile, which we will explore in the subsequent section.

Solubility Profile: A Theoretical and Practical Assessment

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in drug delivery. The molecular structure of this compound—containing two basic nitrogen atoms, a polar ester group, and a non-polar isopropyl moiety—suggests a nuanced solubility behavior.

Theoretical Solubility Considerations

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of two nitrogen atoms on the piperazine ring, which can act as hydrogen bond acceptors, and the polar carbonyl group of the ester suggest favorable interactions with polar protic solvents. Piperazine itself is highly soluble in water and ethanol[3][4]. The ethyl analogue, ethyl piperazine-1-carboxylate, is also reported to be soluble in water and alcohols[5]. Therefore, this compound is expected to exhibit good solubility in these solvents. Solubility in aqueous media may be pH-dependent; protonation of the piperazine nitrogens at lower pH would likely enhance solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar ester group, likely leading to good solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar isopropyl group and the hydrocarbon backbone of the piperazine ring may allow for some solubility in non-polar solvents, but it is expected to be lower compared to polar solvents.

Experimental Protocol for Solubility Determination

To move from theoretical prediction to empirical data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a compound.

Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

A selection of solvents (e.g., Water, pH 7.4 Buffer, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Isopropanol, Acetonitrile, Dichloromethane, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or rotator

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV, ELSD)

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each test solvent in a sealed vial. The goal is to create a suspension where solid/liquid equilibrium can be established.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual confirmation of excess solid remaining is crucial.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method).

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that specific solvent, typically expressed in mg/mL or mol/L.

-

Workflow for Experimental Solubility Determination

The following diagram illustrates the logical flow of the solubility determination protocol.

Caption: Workflow for determining equilibrium solubility.

Chemical Stability and Degradation Pathways

Assessing the chemical stability of a compound is a non-negotiable step in drug development and chemical research. It informs storage conditions, formulation strategies, and predicts shelf-life. Forced degradation, or stress testing, is an essential tool used to identify likely degradation products and establish the intrinsic stability of a molecule[6][7].

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated.

-

Hydrolytic Degradation: The ester linkage is the most probable site for hydrolysis. This reaction, which cleaves the ester to form a carboxylic acid and an alcohol, can be catalyzed by both acid and base[8].

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Nucleophilic attack by a hydroxide ion on the carbonyl carbon is the key step. This pathway is generally faster and irreversible compared to acid-catalyzed hydrolysis for esters[9][10].

-

-

Oxidative Degradation: The piperazine ring, particularly the C-H bonds adjacent to the nitrogen atoms, can be susceptible to oxidation. Studies on piperazine itself have shown it undergoes oxidative degradation, which can be catalyzed by metals[11][12]. The secondary amine within the piperazine ring is also a potential site for oxidation.

-

Thermal and Photolytic Degradation: Exposure to high temperatures or UV/visible light can provide the energy needed to break chemical bonds, leading to complex degradation profiles. Piperazine has been reported to be resistant to thermal degradation up to certain temperatures but will degrade under more extreme conditions[13]. Supplier recommendations to protect the compound from light suggest a potential for photolytic instability[1][2].

Visualization of Potential Degradation Pathways

Caption: Primary predicted degradation pathways for the compound.

Experimental Protocol for Forced Degradation Studies

This protocol provides a framework for systematically investigating the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Objective: To identify the degradation pathways and products of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (or other suitable organic co-solvent for initial dissolution)

-

pH meter, heating blocks/ovens, photostability chamber

-

HPLC-UV/DAD and/or HPLC-MS system

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a defined period. Basic hydrolysis is often rapid.

-

Neutral Hydrolysis: Mix the stock solution with high-purity water. Heat at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protect from light.

-

Thermal Degradation: Store the solid compound in an oven at a controlled high temperature (e.g., 80°C). Also, subject a solution of the compound to the same thermal stress.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A dark control sample should be stored under the same conditions but shielded from light.

-

-

Sample Handling and Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

For acid and base hydrolysis samples, neutralize them before analysis to prevent further degradation on the analytical column.

-

Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A method is considered stability-indicating if it can separate the intact drug from all its degradation products.

-

Use a Diode Array Detector (DAD) to check for peak purity and an MS detector to obtain mass information on the parent compound and any new peaks that appear, aiding in the identification of degradation products.

-

Summary and Recommendations

This guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound.

Key Projections:

-

Solubility: The compound is expected to be soluble in polar protic and aprotic solvents. Its solubility in aqueous media is likely to be pH-dependent.

-

Stability: The primary degradation pathway is anticipated to be the hydrolysis of the isopropyl ester bond, which is expected to be significant under both acidic and, especially, basic conditions. The piperazine ring also presents a potential site for oxidative degradation.

Recommendations for Handling and Storage:

-

Storage: Based on supplier data and chemical principles, the compound should be stored at refrigerated temperatures (4°C) and protected from light to minimize potential thermal and photolytic degradation[1][2].

-

Formulation & Use: When using the compound in aqueous solutions, the pH should be carefully controlled. Near-neutral or slightly acidic conditions may offer better stability against hydrolysis compared to alkaline conditions. For applications requiring long-term stability in solution, non-aqueous or buffered systems should be considered.

By combining theoretical knowledge with the robust experimental protocols outlined here, researchers can confidently characterize this compound, enabling its successful application in the complex landscape of scientific discovery and drug development.

References

-

Freeman, S. A., et al. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture . International Journal of Greenhouse Gas Control. [Link]

-

Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol . Journal of Scientific & Industrial Research. [Link]

-

Wang, D., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions . Journal of Environmental Chemical Engineering. [Link]

-

Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters . Journal of the American Chemical Society. [Link]

-

Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters . American Chemical Society. [Link]

-

PubChem. (R)-1-Boc-2-isopropylpiperazine . National Center for Biotechnology Information. [Link]

-

Shankar, K., et al. (2018). Effect of Various Solvents on the Esterification Reaction . International Journal of Chemical Reactor Engineering. [Link]

-

(S)-1-Boc-3-Isopropylpiperazine | CAS 475272-54-9 . Chemical-Suppliers.com. [Link]

-

Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review . International Journal of Greenhouse Gas Control. [Link]

-

PubChem. 1-Isopropylpiperazine . National Center for Biotechnology Information. [Link]

-

Floarea, O., et al. (2020). Solvent effects on esterification equilibria . ResearchGate. [Link]

-

Huck, C., & St-Pierre, S. (2017). A New Approach to Forced Degradation Studies Using Anhydrous Conditions . Pharmaceutical Technology. [Link]

-

Thummar, K. N., et al. (2013). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . ResearchGate. [Link]

-

Al-Hussain, L. A. (2018). A Review on Analytical Methods for Piperazine Determination . ResearchGate. [Link]

- Process for preparing piperazine-substituted aliphatic carboxylates.

-

Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . Molecules. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review . Biomedical Journal of Scientific & Technical Research. [Link]

- METHOD FOR PRODUCING PIPERAZINE SUBSTITUTED CARBOXYLATES.

-

Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations . Semantic Scholar. [Link]

-

Ethyl piperazine-1-carboxylate . Solubility of Things. [Link]

-

Yáñez, C. (2010). Understanding the chemical basis of drug stability and degradation . The Pharmaceutical Journal. [Link]

-

Kolodziejski, M., et al. Solubility for Common Extractable Compounds . Eurofins. [Link]

-

Kinetic and mechanistic studies of the ozonation of alicyclic amines . OIEau - Eaudoc. [Link]

-

Leung, D., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood . Journal of Analytical Toxicology. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . UNODC. [Link]

-

Vevelstad, M., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol . Industrial & Engineering Chemistry Research. [Link]

-

Wang, D., et al. (2023). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines . ChemRxiv. [Link]

-

Denis, M. J., & Baryla, N. E. (2006). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection . ResearchGate. [Link]

-

Power, J. D., et al. (2012). Analytical Methods . RSC Publishing. [Link]

-

Piperazine . Solubility of Things. [Link]

-

Andersen, V. F., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions . The Journal of Physical Chemistry A. [Link]

Sources

- 1. This compound | 37038-26-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Piperazine compounds [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. biomedres.us [biomedres.us]

- 7. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]

- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 9. ias.ac.in [ias.ac.in]

- 10. pubs.acs.org [pubs.acs.org]

- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 13. researchgate.net [researchgate.net]

The Architectural Versatility of Isopropyl Piperazine-1-carboxylate Analogs: A Technical Guide for Drug Discovery

Abstract

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile building block in the design of therapeutic agents. This in-depth technical guide focuses on the structural analogs of isopropyl piperazine-1-carboxylate, a key intermediate for creating diverse molecular architectures. We will explore the synthesis, structure-activity relationships (SAR), and pharmacological properties of these analogs, with a particular emphasis on their potential as anticancer, antimicrobial, and antipsychotic agents. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the exploitation of this valuable chemical scaffold.

Introduction: The Significance of the Piperazine Core

The six-membered heterocyclic piperazine ring, with its two opposing nitrogen atoms, is a privileged structure in drug discovery.[1][2] This is attributed to its unique combination of properties, including a high polar surface area, structural rigidity, and the capacity to act as both a hydrogen bond donor and acceptor.[2] These characteristics often translate to improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2] The synthetic tractability of the piperazine nucleus, allowing for substitutions at both nitrogen atoms, provides a straightforward avenue for modulating a molecule's pharmacological and pharmacokinetic properties.[3]

This compound serves as a valuable starting material, with one nitrogen atom protected by a readily cleavable isopropyl carbamate group, leaving the other nitrogen free for a wide range of chemical modifications. This guide will delve into the chemical space accessible from this core structure and the biological implications of various structural modifications.

Synthesis of this compound and its N-Substituted Analogs

The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution at the N4 position.

Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of this compound involves the mono-N-protection of piperazine.

Experimental Protocol: Synthesis of this compound

-

Step 1: Reaction Setup. In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Step 2: Addition of Isopropyl Chloroformate. Slowly add isopropyl chloroformate (1.0 equivalent) dropwise to the cooled piperazine solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

-

Step 3: Reaction. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 4: Work-up. Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 5: Purification. The crude product is purified by column chromatography on silica gel using a gradient of methanol in DCM to afford this compound as a clear oil or a low-melting solid.

Causality Behind Experimental Choices: The use of an excess of piperazine helps to minimize the formation of the di-substituted by-product. The reaction is performed at a low temperature to control the exothermicity of the reaction and improve selectivity for mono-substitution.

Synthesis of N-Substituted Analogs

The free secondary amine of this compound is a versatile handle for introducing a wide array of substituents. Common synthetic strategies include N-alkylation, N-arylation, and N-acylation.

Experimental Protocol: General Procedure for N-Alkylation

-

Step 1: Reaction Setup. To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equivalents) and a catalytic amount of potassium iodide (KI).

-

Step 2: Addition of Alkyl Halide. Add the desired alkyl halide (1.1 equivalents) to the mixture.

-

Step 3: Reaction. Heat the reaction mixture to 60-80 °C and stir for 4-24 hours, monitoring the reaction progress by TLC.

-

Step 4: Work-up and Purification. After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

dot

Caption: Workflow for the N-alkylation of this compound.

Experimental Protocol: General Procedure for N-Arylation (Buchwald-Hartwig Amination)

-

Step 1: Reaction Setup. In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents) in an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Step 2: Reaction. Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Step 3: Work-up and Purification. Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Pharmacological Properties and Structure-Activity Relationships (SAR)

Structural analogs of this compound have been investigated for a range of biological activities, with the nature of the substituent at the N4 position playing a crucial role in determining the pharmacological profile.

Anticancer Activity

The piperazine scaffold is a prominent feature in many anticancer agents.[3] Modifications at the N4 position of the this compound core with various aromatic and heterocyclic moieties have yielded compounds with significant cytotoxic activity against a range of cancer cell lines.

Structure-Activity Relationship Insights:

-

Aromatic Substituents: The introduction of substituted benzoyl groups at the N4 position has been shown to be a fruitful strategy. For instance, derivatives bearing a 4-chlorobenzhydryl group have demonstrated significant cell growth inhibitory activity.[4]

-

Heterocyclic Moieties: Conjugation with other heterocyclic systems, such as vindoline, has produced potent antiproliferative agents.[5] For example, a vindoline-piperazine conjugate with a [4-(trifluoromethyl)benzyl]piperazine moiety exhibited a GI₅₀ value of 1.00 μM against the MDA-MB-468 breast cancer cell line.[5]

-

Linker Length and Nature: The linker connecting the piperazine core to other pharmacophores can significantly impact activity. Studies on alepterolic acid derivatives showed that the nature of the arylformyl piperazinyl substituent influenced cytotoxicity, with a 4-nitrobenzoyl derivative (3n) showing the most potent activity against MDA-MB-231 cells with an IC₅₀ of 5.55 μM.[2]

Table 1: Anticancer Activity of Selected this compound Analogs

| Compound ID | N4-Substituent | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| Vindoline-23 | 17-(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)acetyl-vindoline | MDA-MB-468 | 1.00 | [5] |

| Vindoline-25 | 17-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)acetyl-vindoline | HOP-92 | 1.35 | [5] |

| 3n | 4-(4-nitrobenzoyl) | MDA-MB-231 | 5.55 | [2] |

| C-4 | 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-(4-chlorophenyl)benzamide | HCT-116 | 11.33 | [6] |

| C-14 | (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone | MIAPaCa-2 | <1 | [6] |

dot

Caption: SAR of N4-substituents on the anticancer activity of the core.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Piperazine derivatives have shown promise in this area.

Structure-Activity Relationship Insights:

-

Aryl and Heteroaryl Substituents: The incorporation of various aryl and heteroaryl moieties at the N4 position can lead to compounds with significant antibacterial and antifungal activity. For example, piperazine derivatives containing a 1,3,4-thiadiazole moiety have shown significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.[7]

-

Lipophilicity: The lipophilicity of the N4-substituent can influence antimicrobial activity. Often, an optimal balance of hydrophilicity and lipophilicity is required for effective cell wall penetration and target engagement.

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound ID | N4-Substituent | Microorganism | MIC (µg/mL) | Reference |

| RL-308 | (Structure not specified) | Shigella flexineri | 2 | [8] |

| RL-308 | S. aureus | 4 | [8] | |

| RL-308 | MRSA | 16 | [8] | |

| 5l | 4-((5-(4-chlorophenyl)furan-2-yl)carbonothioyl) | S. aureus 209 | 3.91 | [8] |

| 5g | 4-((5-(4-bromophenyl)furan-2-yl)carbonothioyl) | S. aureus 209 | 3.91 | [8] |

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Step 1: Preparation of Inoculum. Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

-

Step 2: Serial Dilution. Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

-

Step 3: Inoculation. Inoculate each well with the standardized microbial suspension.

-

Step 4: Incubation. Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Step 5: Determination of MIC. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antipsychotic Activity

Many successful antipsychotic drugs incorporate a piperazine moiety, which often interacts with dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.

Structure-Activity Relationship Insights:

-

Aryl and Heteroaryl Substituents: The nature of the aryl or heteroaryl group at the N4 position is a key determinant of receptor binding affinity and selectivity. For example, N-(4-phenyl- and 4-pyridyl-1-piperazinylethyl)-phthalmides have shown psychotropic properties comparable to sulpiride.[9]

-

Linker: The length and nature of the linker between the piperazine ring and the terminal aromatic group are critical. A propyl linker is commonly found in many active compounds.

-

Multi-target Affinity: More recent strategies focus on developing multi-receptor ligands. For instance, compound 3w , a multi-receptor ligand with high affinity for D₂, 5-HT₁ₐ, 5-HT₂ₐ, and H₃ receptors, has shown promising antipsychotic-like activity in vivo.[10]

Table 3: Receptor Binding Affinities of a Potential Antipsychotic Piperazine Derivative

| Compound | D₂ Receptor (Ki, nM) | 5-HT₁ₐ Receptor (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) | Reference |

| 3w | 1.25 | 0.98 | 2.13 | [10] |

dot

Caption: Key SAR determinants for the antipsychotic activity of N4-substituted analogs.

Conclusion and Future Perspectives

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. Its synthetic accessibility and the ease of modification at the N4 position allow for the exploration of a vast chemical space. The structure-activity relationships discussed in this guide highlight the critical role of the N4-substituent in defining the pharmacological profile of these analogs. Future research in this area should focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of new drug candidates based on this versatile scaffold.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science [eurekaselect.com]

- 6. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. WO2001029016A1 - Process for preparing piperazine-substituted aliphatic carboxylates - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Silico Modeling of Isopropyl piperazine-1-carboxylate Receptor Binding

Preamble: A Paradigm for Modern Drug Discovery

In contemporary drug discovery, the journey from a promising small molecule to a clinically approved therapeutic is arduous and expensive. In silico modeling has emerged as an indispensable tool, enabling researchers to predict, rationalize, and refine molecular interactions at an atomic level, thereby de-risking and accelerating the entire process. This guide addresses the hypothetical, yet chemically representative, molecule Isopropyl piperazine-1-carboxylate . As this molecule does not have a well-established biological target, this document is structured to mirror a real-world drug discovery scenario: beginning with the identification of a putative target and culminating in a rigorous, quantitative assessment of its binding affinity and stability through advanced simulation techniques.

Section 1: Target Identification for a Novel Ligand

The foundational step in modeling the binding of any ligand is to identify its biological receptor. When a ligand's target is unknown, a process known as "target fishing" or "reverse pharmacology" is employed.[1] This involves using the ligand's structure to screen against databases of known biological targets to predict potential interactions.

Rationale for Target Class Selection

The this compound molecule contains a piperazine core, a privileged scaffold in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS). This structural motif is prevalent in numerous drugs that interact with G-Protein Coupled Receptors (GPCRs) . GPCRs are the largest family of membrane receptors and are the targets of approximately 30% of all modern drugs.[2] Their involvement in a vast array of physiological processes makes them a rich target class for novel therapeutics.[3] Given this precedent, this guide will proceed with the hypothesis that this compound is a ligand for a member of the GPCR family. For the purpose of this guide, we will select the Human Dopamine D2 Receptor (D2DR) , a well-characterized GPCR and a critical target in neuropsychiatric disorders, as our exemplar.

In Silico Target Fishing Methodologies

Several computational methods can be employed to identify potential targets for a novel compound.[4] These approaches are broadly categorized as ligand-based and structure-based.

-

Ligand-Based Methods : These methods rely on the principle that structurally similar molecules often have similar biological activities.[4]

-

Chemical Similarity Searching : The 2D or 3D structure of the query molecule is used to search databases like ChEMBL or PubChem for known compounds with high structural similarity. The known targets of these similar compounds are then considered potential targets for the query molecule.

-

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.[5] By generating a pharmacophore model from our query ligand, we can screen it against a database of target-based pharmacophores to find potential matches.[1][5]

-

-

Structure-Based Methods (Reverse Docking) : If a large library of 3D protein structures is available, the query ligand can be docked against each of them. The proteins to which the ligand is predicted to bind with high affinity are identified as potential targets.[6]

Section 2: Preparing the System for Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7] Accurate docking requires meticulous preparation of both the receptor and ligand structures.

Receptor Structure Preparation

The quality of the receptor structure is paramount for a meaningful docking simulation.

-

Obtain the Receptor Structure : Download the 3D crystal structure of the human Dopamine D2 Receptor. A suitable entry from the Protein Data Bank (PDB) is 6CM4 , which represents the D2DR in an active state.

-

Initial Cleaning : Open the PDB file in a molecular visualization program like UCSF Chimera or PyMOL. Remove all non-essential molecules, including water, ions, and co-crystallized ligands.[8]

-

Handling Missing Residues/Atoms : Crystal structures often have missing loops or side chains due to a lack of clear electron density. These must be modeled in. Web servers like SWISS-MODEL can be used for this purpose, although for this protocol, we will assume the downloaded structure is complete.[9][10]

-

Protonation State and Hydrogen Addition : Add hydrogen atoms to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are appropriate for a physiological pH of ~7.4.[11] Most molecular modeling packages have tools to automate this process.[12]

-

Assign Partial Charges : Assign partial atomic charges to all atoms in the receptor. The AMBER or Kollman charge sets are commonly used for proteins.[11][13]

-

File Format Conversion : Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type information.[8]

Ligand Structure Preparation

Proper preparation of the ligand is equally critical.

-

Obtain Ligand Structure : The 2D structure of this compound can be obtained from the PubChem database (a similar compound is CID 143452, tert-butyl piperazine-1-carboxylate).[14] Use a chemical drawing tool to create the exact structure and save it in a common format like SDF or MOL2.

-

Generate 3D Conformation : Convert the 2D structure into a 3D conformation using a program like Open Babel. It is crucial to generate a low-energy 3D structure.

-

Assign Partial Charges : Assign partial charges to the ligand atoms. The Gasteiger charge calculation method is a common choice for small molecules.[8]

-

Define Rotatable Bonds : Identify the rotatable bonds within the ligand. This is essential for flexible docking, where the ligand's conformation is allowed to change during the simulation.[11] AutoDock Tools (ADT) can automatically detect and define these bonds.

-

File Format Conversion : Save the final prepared ligand structure in the PDBQT format.[15]

Section 3: Molecular Docking Workflow

With the receptor and ligand prepared, we can proceed with the molecular docking simulation using AutoDock Vina, a widely used and robust open-source docking program.[16]

Defining the Binding Site (Grid Box Generation)